molecular formula C14H22ClN B1472013 Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride CAS No. 1864014-59-4

Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride

Cat. No. B1472013
CAS RN: 1864014-59-4
M. Wt: 239.78 g/mol
InChI Key: DFHLDQSLMUPKRS-UHFFFAOYSA-N
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Description

“Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride” is a chemical compound with the molecular formula C14H22ClN. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Pharmaceutical Testing

Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride: is utilized in pharmaceutical testing as a reference standard . Its precise molecular structure and purity make it an ideal candidate for calibrating analytical instruments and validating test methods, ensuring the accuracy and reliability of pharmaceutical analyses.

Material Science

In material science, this compound’s unique chemical properties can be explored for the development of new materials. Its stability under various conditions can be beneficial for creating polymers or coatings with specific characteristics, such as increased durability or chemical resistance.

Environmental Science

Researchers in environmental science may use Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride to study its behavior and breakdown in ecosystems. Understanding its interaction with environmental factors helps in assessing its impact and in the development of safer, more eco-friendly chemicals .

Biochemistry

The compound’s role in biochemistry is significant for studying enzyme-substrate interactions. It can serve as a synthetic substrate to investigate the specificity and mechanism of action of certain enzymes, contributing to our understanding of metabolic pathways.

Pharmacology

In pharmacology, Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride can be used to explore its therapeutic potential. Its effects on biological systems, such as binding affinity to receptors or inhibition of biochemical pathways, are key areas of research .

Chemical Engineering

This chemical serves as a building block in chemical engineering for synthesizing more complex compounds. Its reactivity can be harnessed to create a variety of derivatives, which can then be used in different industrial applications or further scientific research .

Analytical Chemistry

Analytical chemists may employ Cyclobutyl(4-isopropylphenyl)methanamine hydrochloride for method development and validation. Its well-defined properties are essential for establishing baselines in chromatography, spectroscopy, and other analytical techniques.

properties

IUPAC Name

cyclobutyl-(4-propan-2-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-10(2)11-6-8-13(9-7-11)14(15)12-4-3-5-12;/h6-10,12,14H,3-5,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHLDQSLMUPKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C2CCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.